molecular formula C11H13N3O2 B13289108 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine

1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine

Cat. No.: B13289108
M. Wt: 219.24 g/mol
InChI Key: OTDZLJKDMPXVFU-UHFFFAOYSA-N
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Description

1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine typically involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium. This reaction proceeds via the generation of O-acyl amidoximes, which further undergo heterocyclization to form the oxadiazole ring . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an agonist of free fatty acid receptor 1 (GPR40), which plays a role in glucose metabolism . The compound’s effects are mediated through its binding to this receptor, leading to downstream signaling events that result in its biological activity.

Comparison with Similar Compounds

1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C11H13N3O2/c1-8(12)11-14-13-10(16-11)7-15-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3

InChI Key

OTDZLJKDMPXVFU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(O1)COC2=CC=CC=C2)N

Origin of Product

United States

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